molecular formula C15H10ClN3O4 B11100112 2-{[(2-chlorophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione

2-{[(2-chlorophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11100112
M. Wt: 331.71 g/mol
InChI Key: NBYJXOHQILZAGQ-UHFFFAOYSA-N
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Description

2-{[(2-CHLOROPHENYL)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, known for their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLOROPHENYL)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzylamine with phthalic anhydride in the presence of a suitable catalyst to form the intermediate product. This intermediate is then subjected to nitration using nitric acid to introduce the nitro group, resulting in the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLOROPHENYL)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can result in various substituted isoindole derivatives .

Scientific Research Applications

2-{[(2-CHLOROPHENYL)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLOROPHENYL)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-BROMOPHENYL)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
  • 2-{[(2-FLUOROPHENYL)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
  • 2-{[(2-METHYLPHENYL)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Uniqueness

2-{[(2-CHLOROPHENYL)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in various chemical reactions, making this compound a versatile intermediate for the synthesis of other derivatives .

Properties

Molecular Formula

C15H10ClN3O4

Molecular Weight

331.71 g/mol

IUPAC Name

2-[(2-chloroanilino)methyl]-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C15H10ClN3O4/c16-12-3-1-2-4-13(12)17-8-18-14(20)10-6-5-9(19(22)23)7-11(10)15(18)21/h1-7,17H,8H2

InChI Key

NBYJXOHQILZAGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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